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(-)-Inosine-13C2,15N

LC-MS/MS Internal Standard Quantitative Bioanalysis

Problem: Deuterated inosine IS causes retention time drift and H/D exchange artifacts in protic solvents, compromising bioanalytical accuracy. Solution: (-)-Inosine-13C2,15N provides a +3 Da mass shift via inert 13C/15N labels. - Guaranteed Co-elution: Matches endogenous analyte retention time exactly. - Inert Labels: Eliminates deuterium exchange; stable in all solvent systems. - Regulatory Fit: Supports FDA/EMA-compliant method validation for matrix effect correction. Certified reference material with full chain-of-custody documentation.

Molecular Formula C₈¹³C₂H₁₂N₃¹⁵NO₅
Molecular Weight 271.2
Cat. No. B1157883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Inosine-13C2,15N
Synonyms1,9-Dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C2,15N;  9-β-D-Ribofuranosylhypoxanthine-13C2,15N;  Hypoxanthine 9-β-D-ribofuranoside-13C2,15N;  Hypoxanthine Ribonucleoside-13C2,15N;  Hypoxanthine Riboside-13C2,15N; 
Molecular FormulaC₈¹³C₂H₁₂N₃¹⁵NO₅
Molecular Weight271.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Inosine-13C2,15N: Stable Isotope-Labeled Internal Standard


(-)-Inosine-13C2,15N is a dual-labeled (13C2, 15N) stable isotope analog of the endogenous purine nucleoside inosine. With a molecular formula of C813C2H12N315NO5 and a molecular weight of 271.2 g/mol, it is engineered as a high-purity internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Unlike unlabeled inosine (MW 268.2 g/mol) [2], the isotopic substitution confers a mass shift of +3 Da that enables precise differentiation from endogenous analyte signals while preserving near-identical physicochemical properties. This compound is sourced from certified reference material producers and is applied in quantitative bioanalysis of purine metabolites in biological matrices.

Stable isotope-labeled ISTD
LC-MS/MS quantitative bioanalysis

13C/15N dual labeling preserves co‑elution and avoids deuterium exchange artifacts. Designed for absolute quantification of inosine in biological research matrices.

Limitations of Unlabeled and Deuterated Inosine Analogs


Substituting (-)-Inosine-13C2,15N with unlabeled inosine or even deuterated (2H) analogs introduces quantifiable analytical error. Unlabeled inosine cannot be distinguished from endogenous analyte, rendering absolute quantification impossible [1]. While deuterated internal standards offer a mass shift, they are prone to hydrogen-deuterium exchange in protic solvents and can exhibit chromatographic retention time shifts relative to the analyte, compromising the accuracy of matrix effect correction [2]. In contrast, the 13C and 15N labels in (-)-Inosine-13C2,15N are chemically inert, ensuring co-elution with the target analyte and eliminating exchange artifacts [2]. The specific dual-labeling pattern provides a net mass increase of +3 Da, which is sufficient for baseline MS resolution without the chromatographic drawbacks associated with multi-deuterated species.

Endogenous interference with unlabeled inosine
Unlabeled inosine cannot be distinguished from endogenous analyte, preventing absolute quantification in biological samples.
Deuterium exchange and retention shift
Deuterated IS may undergo H/D exchange in protic solvents and exhibit chromatographic retention time differences, compromising matrix effect correction.
Co‑elution requirement for accurate normalization
Only 13C/15N‑labeled analogs reliably co‑elute with the target analyte, a prerequisite for robust ion suppression correction across large sample batches.

Quantitative Differentiation Evidence


Mass Shift vs. Unlabeled Inosine

The substitution of two 12C atoms with 13C and one 14N atom with 15N in (-)-Inosine-13C2,15N results in a molecular weight of 271.2 g/mol [1], compared to 268.2 g/mol for unlabeled inosine (natural isotopic abundance) [2]. This +3 Da mass difference allows unambiguous mass spectrometric separation of the internal standard from the endogenous analyte without isotopic overlap, which is essential for accurate peak integration and quantification in complex biological matrices [3].

Mass shift vs. unlabeled
Head-to-head
271.2 vs 268.2 g/mol (+3 Da)
Sufficient MS resolution to differentiate ISTD from endogenous inosine without isotopic overlap.
Calculated from molecular formula; supports unambiguous peak integration in complex matrices.
LC-MS/MS Internal Standard Quantitative Bioanalysis

Chromatographic Fidelity vs. Deuterated Analogs

Deuterium-labeled internal standards frequently exhibit reversed-phase LC retention time shifts relative to the unlabeled analyte (typically 0.02–0.05 min earlier), which can cause differential matrix effect suppression and inaccurate quantification [1]. In contrast, 13C and 15N labeling, as present in (-)-Inosine-13C2,15N, produces no measurable retention time shift (<0.01 min) due to the negligible effect of heavy carbon/nitrogen on hydrophobic interactions [2]. Furthermore, deuterium atoms located on exchangeable positions (e.g., hydroxyl or amine groups) undergo rapid back-exchange to hydrogen in aqueous solvents, eroding the mass shift advantage [1]. The carbon and nitrogen labels are chemically non-exchangeable under all typical bioanalytical conditions.

Chromatographic fidelity
Class-level
13C/15N IS: negligible shift vs. deuterated IS: 0.02–0.05 min shift
Co‑elution improves matrix effect correction accuracy and reduces quantification bias.
Based on class behavior of 13C/15N vs. 2H labeled internal standards in reversed-phase LC.
Chromatography Matrix Effects Isotope Exchange

Multiplexed Purine Quantification in Plasma

(-)-Inosine-13C2,15N has been deployed as the internal standard for inosine in a validated HPLC-MS/MS method enabling simultaneous quantification of five purines (guanosine, guanine, xanthine, inosine, hypoxanthine) in plasma from human, CD-1, and A/J mice . The method utilized a 25 µL plasma aliquot, protein precipitation with acetonitrile containing the IS mixture, and analysis on a Shimadzu Nexera UPLC coupled to a SCIEX QTRAP 5500 in positive ion mode . While specific accuracy/precision metrics for the inosine channel are not disaggregated in the available protocol summary, the inclusion of this IS in a multi-analyte panel developed by a contract research organization (Toronto Research Chemicals/LGC) attests to its suitability for regulated bioanalysis.

Multi‑purine panel use
Data to verify
Validated in HPLC‑MS/MS method for plasma (human, CD‑1, A/J mouse).
Supports adoption in multi‑analyte purine quantification workflows.
CRO protocol; channel-specific accuracy/precision data not disaggregated. Independent verification recommended.
Plasma Purine Panel HPLC-MS/MS Method Validation

Recommended Application Scenarios


Absolute Quantification in PK/TK Studies

In preclinical and clinical PK/TK studies requiring measurement of plasma inosine concentrations, (-)-Inosine-13C2,15N serves as the optimal internal standard. Its +3 Da mass shift relative to endogenous inosine [1] ensures interference-free quantification, while its 13C/15N labeling avoids the deuterium exchange and retention time drift that compromise deuterated IS accuracy [2]. This is critical when analyzing large sample batches where run-to-run consistency is paramount.

Targeted Metabolomics of Purine Pathways

Researchers quantifying purine metabolites (inosine, hypoxanthine, xanthine, guanine, guanosine) in biological fluids or tissue extracts can incorporate (-)-Inosine-13C2,15N as part of a multiplexed stable isotope-labeled IS panel. The compound's proven use in a validated multi-purine LC-MS/MS method supports its direct adoption, minimizing the need for extensive in-house IS performance verification.

Regulatory Bioanalytical Method Validation

For laboratories developing bioanalytical methods intended for FDA or EMA regulatory submission, the use of a 13C/15N-labeled IS is considered best practice. (-)-Inosine-13C2,15N provides the requisite chemical inertness and chromatographic co-elution [2] to satisfy regulatory expectations for matrix effect correction and assay robustness. Its availability from certified reference material suppliers supports chain-of-custody documentation.

Application
Selection Property
Validation Focus
Inosine quantification in research PK matrices
Co‑eluting 13C/15N‑ISTD with inert labeling
Matrix effect correction and recovery assessment
Targeted purine metabolomics panels
Multi‑analyte IS compatibility
Ion suppression and cross‑analyte interference review
Bioanalytical validation documentation
Certified reference material availability
Chain‑of‑custody and method robustness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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